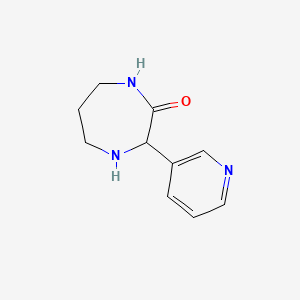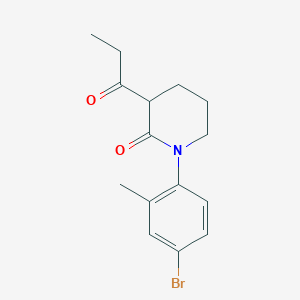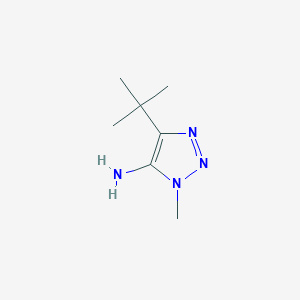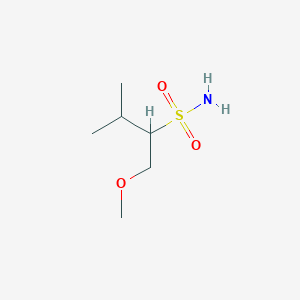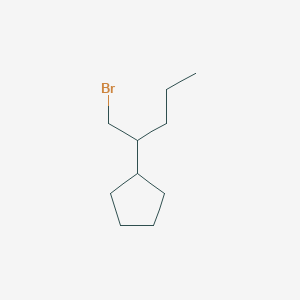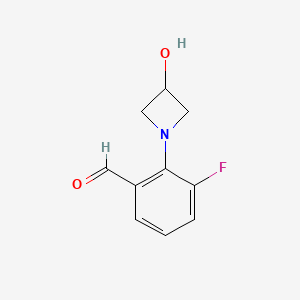
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyazetidine ring, and a benzaldehyde group, making it a unique and versatile molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with azetidine-3-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The presence of the fluorine atom and the hydroxyazetidine ring may enhance its binding affinity and specificity towards certain enzymes or receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde: A similar compound with additional fluorine atoms, which may exhibit different chemical and biological properties.
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Another related compound with a pyrazole ring instead of the hydroxyazetidine ring.
Uniqueness
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyazetidine ring, which imparts distinct chemical reactivity and potential biological activities . The combination of the fluorine atom and the hydroxyazetidine ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
BRLJHHKKDZVLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=C2F)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13168265.png)
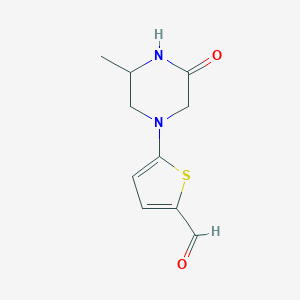
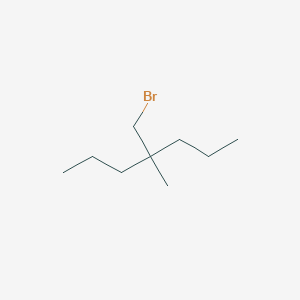
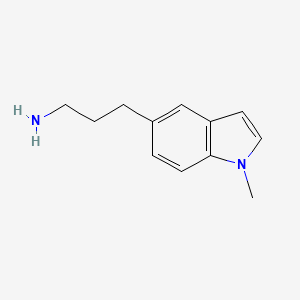
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13168286.png)
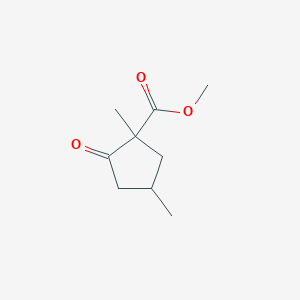
![tert-Butyl N-[3-(2-amino-5-nitrophenyl)cyclohexyl]carbamate](/img/structure/B13168295.png)
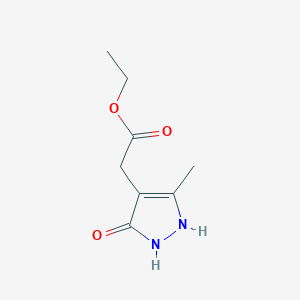
![1-[4-(2-Methylthiophen-3-yl)phenyl]ethan-1-one](/img/structure/B13168326.png)
